molecular formula C11H17BN2O2 B580174 4-(4-Methylpiperazin-1-YL)phenylboronic acid CAS No. 229009-40-9

4-(4-Methylpiperazin-1-YL)phenylboronic acid

Cat. No.: B580174
CAS No.: 229009-40-9
M. Wt: 220.079
InChI Key: LSKYURVDOIDSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Methylpiperazin-1-YL)phenylboronic acid” is a chemical compound with the molecular formula C11H17BN2O2 . It has an average mass of 220.076 Da and a monoisotopic mass of 220.138306 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring attached to a boronic acid group and a 4-methylpiperazine group . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .


Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 406.2±55.0 °C at 760 mmHg, and a flash point of 199.5±31.5 °C . It has a molar refractivity of 62.2±0.4 cm3, a polar surface area of 47 Å2, and a molar volume of 183.3±5.0 cm3 .

Scientific Research Applications

  • Live Cell DNA-Binding Dyes : A study described the photophysical properties of two DNA-binding dyes, including one with a structure related to "4-(4-Methylpiperazin-1-YL)phenylboronic acid". These dyes bind to DNA sequences containing AT pairs, enhancing emission, and are useful in fluorescence microscopy of living cells (Wilson et al., 2013).

  • Synthesis of Key Precursors for Medicinal Compounds : Research elaborated on the efficient synthesis of a compound structurally similar to "this compound", which is a key intermediate in the production of imatinib, an important anticancer drug (Koroleva et al., 2012).

  • Anticancer Activity Studies : Another study focused on a compound related to "this compound", demonstrating its in vivo and in vitro anticancer activity and identifying its major metabolites in rat bile (Jiang et al., 2007).

  • Development of PPARgamma Agonists : Compounds including a structural element similar to "this compound" were studied for their potential as PPARgamma agonists, with relevance in treating conditions like diabetes and obesity (Collins et al., 1998).

  • Histone Deacetylase Inhibitors for Cancer Therapy : A study synthesized and evaluated derivatives of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, containing a component structurally related to "this compound", as novel histone deacetylase inhibitors for cancer treatment (Thaler et al., 2010).

Properties

IUPAC Name

[4-(4-methylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16/h2-5,15-16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKYURVDOIDSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693421
Record name [4-(4-Methylpiperazin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229009-40-9
Record name [4-(4-Methylpiperazin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.